3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
説明
Introduction and Contextual Framework
Historical and Pharmacological Significance of Quinazoline Derivatives
Quinazoline, a bicyclic aromatic heterocycle comprising fused benzene and pyrimidine rings, has served as a foundational scaffold for drug development since its first synthesis in 1895. Early pharmacological investigations revealed its potential as a privileged structure for modulating diverse biological targets, owing to its planar geometry and capacity for regioselective substitutions. Over 200 naturally occurring quinazoline alkaloids exhibit activities ranging from antimalarial to anticancer effects, with synthetic derivatives further expanding this repertoire.
The clinical translation of quinazoline derivatives is exemplified by FDA-approved agents such as gefitinib and erlotinib, which inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity in non-small cell lung cancer. These drugs exploit the quinazoline core’s ability to occupy ATP-binding pockets while accommodating substituents that enhance selectivity and potency. Beyond oncology, quinazoline derivatives demonstrate antiplatelet, antiviral, and antimicrobial activities, underscoring their broad therapeutic applicability.
Rationale for Structural Modifications in Quinazoline-Based Compounds
Structural optimization of quinazoline derivatives focuses on three key regions:
- Position 2 : Introduction of thioether groups (e.g., benzylthio) enhances interactions with hydrophobic enzyme pockets while improving metabolic stability compared to oxygen-based ethers.
- Position 3 : Aromatic substitutions (e.g., benzyl) augment π-π stacking with tyrosine kinase domains, as demonstrated in anti-EGFR agents like afatinib.
- Position 7 : Carboxamide groups, particularly those with polar substituents (e.g., methoxyethyl), improve aqueous solubility and tissue penetration without compromising target affinity.
These modifications are guided by structure-activity relationship (SAR) studies that correlate substituent electronic properties, steric bulk, and hydrogen-bonding capacity with pharmacological outcomes. For instance, electron-withdrawing groups at position 2’ of the thioether moiety (e.g., nitro) increase electrophilicity, potentiating covalent interactions with cysteine residues in kinase domains.
Strategic Importance of 3-Nitrobenzyl Thioether and Methoxyethyl Substituents
The compound’s 3-nitrobenzyl thioether and methoxyethyl carboxamide groups exemplify rational drug design principles:
3-Nitrobenzyl Thioether at Position 2
- Electron-Withdrawing Effects : The nitro group (-NO~2~) at the benzyl para position increases electrophilicity, favoring nucleophilic attack by cysteine thiols in kinase active sites. This mechanism underpins the irreversible inhibition seen in third-generation EGFR inhibitors.
- Hydrophobic Complementarity : The benzyl moiety engages in van der Waals interactions with hydrophobic subpockets, as observed in antiplatelet quinazoline thioethers.
Methoxyethyl Carboxamide at Position 7
- Solubility Enhancement : The methoxy (-OCH~3~) and ethyl (-CH~2~CH~2~) groups mitigate quinazoline’s inherent hydrophobicity, aligning with strategies used to improve oral bioavailability in kinase inhibitors.
- Metabolic Stability : Methoxy groups resist oxidative metabolism, reducing first-pass clearance—a critical advantage noted in hepatitis C virus NS3/4A protease inhibitors.
特性
IUPAC Name |
3-benzyl-N-(2-methoxyethyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S/c1-35-13-12-27-24(31)20-10-11-22-23(15-20)28-26(29(25(22)32)16-18-6-3-2-4-7-18)36-17-19-8-5-9-21(14-19)30(33)34/h2-11,14-15H,12-13,16-17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBRXICVTIIHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and efficacy against various cell lines.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4O5S |
| Molecular Weight | 504.6 g/mol |
| CAS Number | 1115382-07-4 |
Synthesis
The synthesis of quinazoline derivatives, including 3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of thioether linkages and the introduction of various substituents to enhance biological activity.
Anticancer Properties
Research indicates that compounds in the quinazoline family exhibit significant anticancer activity. For instance, a study found that derivatives similar to 3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, particularly those associated with gastric and lung cancers .
In a specific case study involving related quinazolinone derivatives, compound analogs were found to suppress the expression of genes linked to epithelial–mesenchymal transition (EMT), which is crucial for cancer metastasis. This suppression was observed at concentrations as low as 5 µM . Additionally, another study reported that similar quinazoline derivatives exhibited potent activity against A549 (lung cancer) and AGS (gastric cancer) cell lines with a concentration-dependent reduction in cell viability .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. A study on related compounds indicated that they possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 250 µg/ml to as low as 7.81 µg/ml for certain derivatives, suggesting a broad spectrum of activity .
The mechanisms through which 3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may act by:
- Inhibition of Kinases: Many quinazoline derivatives are known inhibitors of various kinases involved in cell signaling pathways related to cancer progression.
- Induction of Apoptosis: By activating apoptotic pathways in cancer cells, these compounds can lead to programmed cell death.
- Disruption of Cell Motility: Inhibiting EMT markers reduces the ability of cancer cells to migrate and invade surrounding tissues .
Case Studies
Several case studies have highlighted the effectiveness of related quinazoline derivatives:
- Gastric Cancer Study: A derivative similar to our compound was tested on AGS cells and showed a significant reduction in viability at 100 µM, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy: A series of synthesized quinazolines were evaluated for their antimicrobial properties against various pathogens, showing promising results compared to standard treatments .
科学的研究の応用
Biological Activities
1. Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, molecular docking studies have shown that similar compounds can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation . This suggests that 3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide may also possess anticancer potential.
2. Anti-inflammatory Effects
Quinazolines have been reported to exhibit anti-inflammatory properties. Studies on related compounds have demonstrated their ability to reduce leukocyte recruitment in inflammatory models . This opens avenues for exploring the anti-inflammatory effects of the target compound.
3. Antimicrobial Activity
The structural characteristics of this compound may confer antimicrobial properties. Quinazoline derivatives are known for their activity against various bacterial strains, making them candidates for further exploration in infectious disease treatment.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of quinazoline derivatives, it was found that compounds with similar structures to 3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide demonstrated significant cytotoxicity against human colon cancer cell lines (HT29) and prostate cancer cell lines (DU145). The mechanism involved apoptosis induction through EGFR inhibition .
Case Study 2: Anti-inflammatory Mechanism
Research on related quinazoline compounds revealed their effectiveness in reducing inflammation in animal models. The mechanism involved modulation of cytokine release and inhibition of inflammatory pathways. Such findings suggest that 3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide could be beneficial in treating chronic inflammatory diseases .
Data Table: Biological Activities of Quinazoline Derivatives
類似化合物との比較
Comparison with Similar Quinazoline Derivatives
Structural and Functional Analogues
The compound’s structural analogues are primarily distinguished by substitutions at positions 2, 3, and 7 of the quinazoline core. Below is a comparative analysis based on synthesis, substituent effects, and inferred properties:
Key Differences and Implications:
Position 2 Substitution: The target compound’s 3-nitrobenzylthio group introduces stronger electron-withdrawing effects compared to the 2-chlorobenzylthio group in the methyl ester analogue . This may enhance interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. In contrast, thiazolidinone-linked derivatives (e.g., ) prioritize heterocyclic appendages for broader pharmacophore diversity, often targeting microbial enzymes.
Position 7 Substitution :
- The N-(2-methoxyethyl)carboxamide in the target compound replaces the methyl ester in the analogue from . Carboxamides generally exhibit higher metabolic stability and solubility than esters, suggesting improved pharmacokinetics .
Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution at position 2 (e.g., using Cs₂CO₃ as a base for thioether formation, as in ), followed by carboxamide coupling. This contrasts with the ZnCl₂-catalyzed cyclization and mercaptoacetic acid-mediated thiazolidinone formation in .
Research Findings and Data Gaps
- Activity Data: Current evidence lacks explicit biological data (e.g., IC₅₀ values) for the target compound. However, structural parallels to known sEH inhibitors (e.g., ) suggest plausible efficacy in modulating inflammatory pathways.
- Synthetic Challenges : The 3-nitrobenzylthio group’s electron-deficient nature may complicate regioselective substitution, necessitating optimized conditions (e.g., inert atmospheres or Lewis acid catalysis) .
Q & A
Q. What are the common synthetic routes and critical reagents for synthesizing 3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and thioether formation. Key steps include:
- Quinazoline core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
- Functionalization : Introduction of the 3-nitrobenzylthio group via thiol-alkylation using a nitrobenzyl halide in the presence of a base (e.g., triethylamine).
- Carboxamide coupling : Reaction of the quinazoline-7-carboxylic acid intermediate with 2-methoxyethylamine using coupling agents like EDCI/HOBt. Critical reagents include nitrobenzyl bromides, zinc chloride (catalyst for cyclization), and DMF/dioxane as solvents .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase HPLC).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl, nitro). Reaction intermediates should be monitored via thin-layer chromatography (TLC) .
Q. How do the functional groups (e.g., nitro, thioether) influence the compound’s reactivity and stability?
- Nitro group : Enhances electrophilicity, participates in reduction reactions (e.g., catalytic hydrogenation to amines), and may contribute to π-π stacking in biological targets.
- Thioether : Susceptible to oxidation (e.g., forming sulfoxides/sulfones under oxidative conditions) and metal coordination.
- Carboxamide : Stabilizes the molecule via hydrogen bonding; sensitive to hydrolysis under strongly acidic/basic conditions. Stability studies under varying pH and temperature are recommended to assess degradation pathways .
Advanced Research Questions
Q. What strategies optimize reaction yields for the thioether linkage in this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol intermediate.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Temperature control : Reactions performed at 50–60°C balance kinetic efficiency and side-product formation.
- Protection/deprotection : Temporary protection of amine/carboxyl groups to prevent unwanted side reactions .
Q. What mechanistic insights exist regarding its potential enzyme inhibition (e.g., kinase or protease targets)?
Molecular docking studies suggest:
- The quinazoline core binds to ATP pockets in kinases via hydrogen bonding with hinge regions.
- The 3-nitrobenzylthio group may interact with hydrophobic subpockets, enhancing selectivity. In vitro assays (e.g., kinase inhibition profiling) are critical to validate computational predictions. Comparative studies with analogs lacking the nitro group show reduced activity, highlighting its role .
Q. How can researchers resolve contradictions in reported biological activity data for similar quinazoline derivatives?
- Comparative SAR analysis : Systematically vary substituents (e.g., nitro vs. methoxy) and test against the same biological assays.
- Assay standardization : Use validated cell lines (e.g., MCF-7 for anticancer activity) and control for batch-to-batch variability in compound purity.
- Meta-analysis : Cross-reference data from peer-reviewed studies excluding non-GLP sources .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Stability : Degrades under UV light (photooxidation of the thioether) and in acidic conditions (hydrolysis of the carboxamide).
- Storage : –20°C in amber vials under inert atmosphere (argon). Solubility in DMSO (10 mM stock) avoids freeze-thaw cycles .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions.
- Docking simulations : Identify modifications (e.g., replacing nitro with trifluoromethyl) to enhance binding affinity or reduce toxicity.
- MD simulations : Evaluate conformational stability in biological membranes .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- LC-MS/MS : Quantification in plasma/tissue with a lower limit of detection (LLOD) of 1 ng/mL.
- Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (SPE).
- Internal standards : Stable isotope-labeled analogs (e.g., deuterated derivatives) improve accuracy .
Q. What structure-activity relationship (SAR) trends are observed in quinazoline-based inhibitors?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
